5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one
Description
The compound 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a fused heterocyclic molecule combining triazole, thiazine, and furan moieties. Its structure features a triazolo[3,2-b][1,3]thiazin-7-one core substituted with a 3-methylphenyl group at position 2 and a furan-2-yl group at position 3. Synthesis typically involves cyclocondensation reactions of precursors containing active methylene groups or furan derivatives under acidic conditions, as demonstrated in analogous triazolo-thiazinone syntheses .
Properties
IUPAC Name |
5-(furan-2-yl)-2-(3-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-4-2-5-11(8-10)15-17-16-19(18-15)14(20)9-13(22-16)12-6-3-7-21-12/h2-8,13H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRNSBWLNWSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization to Form the Thiazine Ring: The triazole intermediate is then reacted with a thiol or disulfide compound to form the thiazine ring.
Introduction of the Furan and Methylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3-methylphenyl group in the target compound confers moderate lipophilicity (logP ~2.8 estimated), whereas chlorine and methoxy substituents in increase logP (~3.5), enhancing membrane permeability but reducing aqueous solubility.
- Synthetic Accessibility : The target compound’s synthesis is less complex than analogues with multiple methoxy groups (e.g., ), which require multi-step functionalization .
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- The target compound’s furan moiety improves aqueous solubility compared to purely aromatic analogues (e.g., ), as furan’s oxygen atom facilitates hydrogen bonding .
- The triazolo-thiazinone core in the target and provides rigidity, enhancing metabolic stability compared to simpler triazoles (e.g., ).
Biological Activity
5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of triazole and thiazine rings. Key steps include:
- Formation of the Triazole Ring : Reacting a hydrazine derivative with a nitrile compound.
- Cyclization to Form the Thiazine Ring : The triazole intermediate reacts with a thiol or disulfide.
- Introduction of Furan and Methylphenyl Groups : These modifications enhance biological activity and stability.
The presence of the furan and methyl groups in its structure contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation : It can modulate the activity of various receptors involved in pain and inflammation pathways.
Antinociceptive Activity
Research has shown that compounds similar to 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one exhibit significant antinociceptive effects. For instance:
- Study Findings : In a study comparing various triazole derivatives for their antinociceptive properties using tail flick and hot plate tests in mice, certain derivatives exhibited higher potency than standard analgesics like aspirin .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties:
- COX Inhibition : Similar compounds have been documented to inhibit COX-1 and COX-2 activities effectively. This inhibition is crucial for reducing inflammation and pain .
Anticancer Potential
Emerging studies indicate that this compound may possess anticancer properties:
- Cytotoxicity Studies : Research on related thiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the triazolo-thiazine structure may enhance such activities .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antinociceptive | Triazole derivatives | Higher efficacy than aspirin in pain models |
| Anti-inflammatory | Thiazole derivatives | Significant inhibition of COX enzymes |
| Anticancer | Various thiazoles | Cytotoxicity against cancer cell lines |
Case Studies
- Antinociceptive Study : In a controlled study using various triazole derivatives including 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one, researchers found that certain derivatives exhibited significantly enhanced antinociceptive activity compared to traditional analgesics like aspirin. The study utilized standard pain models (tail flick and hot plate) to quantify effectiveness .
- Anticancer Activity Assessment : A series of thiazole-based compounds were tested against human glioblastoma cells. The study revealed that compounds with similar structural motifs displayed potent cytotoxic effects, indicating a promising avenue for further research into the anticancer potential of related structures like 5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step protocols requiring precise control of temperature, solvent selection (e.g., DMF, chloroform), and catalysts (e.g., triethylamine) to optimize yield and purity. Key steps include cyclization of thiazole and triazole rings, followed by functionalization of the furan and aryl substituents. High-throughput screening for catalysts and real-time monitoring via HPLC or TLC are recommended to mitigate side reactions and ensure reproducibility .
Example Optimization Table:
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 80–100°C | +25% yield |
| Solvent | DMF vs. THF | DMF improves solubility | +15% yield |
| Catalyst | Triethylamine | Reduces byproducts | +10% purity |
Q. Which spectroscopic and computational methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): Assigns proton environments in the thiazole, triazole, and furan moieties.
- Mass Spectrometry (MS): Confirms molecular weight (e.g., 329.8 g/mol for analogs) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, particularly the Z-configuration of the benzylidene group in analogs .
- Molecular Docking: Predicts binding interactions with biological targets (e.g., enzymes, receptors) .
Advanced Research Questions
Q. How can QSAR models guide the design of derivatives with improved bioactivity?
Quantitative Structure-Activity Relationship (QSAR) studies identify critical substituents influencing bioactivity. For example:
- Electron-withdrawing groups (e.g., Cl, F) on the aryl ring enhance antimicrobial activity by increasing electrophilicity .
- Methoxy groups improve solubility and pharmacokinetics but may reduce target affinity .
Comparative Substituent Effects Table:
| Substituent | Position | Bioactivity (IC50) | LogP |
|---|---|---|---|
| -Cl | Para | 2.1 µM (Antimicrobial) | 3.2 |
| -OCH₃ | Meta | 5.8 µM (Anticancer) | 2.5 |
| -F | Ortho | 1.9 µM (Antifungal) | 3.0 |
Data adapted from analogs in .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological solutions include:
- Standardized Bioassays: Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer studies) .
- Metabolic Stability Tests: Assess liver microsome degradation to differentiate intrinsic activity from pharmacokinetic effects .
- Crystallographic Studies: Validate target binding modes to explain selectivity differences (e.g., triazole-thiazole interactions with ATP-binding pockets) .
Q. How do solvent polarity and pH influence the compound’s stability in biological matrices?
- Polar solvents (e.g., water, ethanol) stabilize the thiazinone ring via hydrogen bonding but may accelerate hydrolysis at extreme pH .
- Neutral pH (7.4): Optimal for maintaining structural integrity in physiological conditions.
- Degradation Pathways: Acidic conditions (pH < 3) protonate the triazole nitrogen, leading to ring-opening reactions .
Methodological Considerations
Q. What experimental designs are recommended for studying structure-activity relationships in analogs?
- Fragment-Based Design: Synthesize derivatives with incremental substituent changes (e.g., halogen vs. methyl groups) .
- DoE (Design of Experiments): Apply factorial designs to optimize synthesis parameters (e.g., temperature, solvent ratio) .
- In Silico Screening: Use Schrödinger Suite or AutoDock to prioritize analogs with favorable binding energies .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to purified targets (e.g., kinases) .
- CRISPR-Cas9 Knockout Models: Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics Profiling: Identify downstream metabolic perturbations via LC-MS/MS .
Key Data Contradictions and Resolutions
- Contradiction: Variable antimicrobial potency in analogs with similar LogP values.
Resolution: Differences in membrane permeability due to steric effects from 3-methylphenyl substituents . - Contradiction: Inconsistent cytotoxicity in cancer vs. normal cells.
Resolution: Redox-dependent activation mechanisms in hypoxic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
